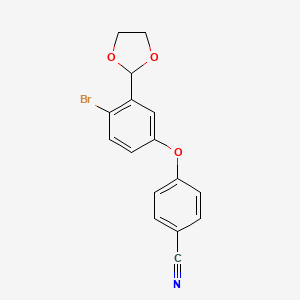

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile, which follows the established conventions for naming complex aromatic compounds with multiple functional groups. The nomenclature system prioritizes the benzonitrile core structure as the parent compound, with the phenoxy substituent designated at the 4-position of the benzene ring bearing the nitrile group. The systematic naming protocol recognizes the presence of the bromine atom at the 4-position of the phenoxy ring and the 1,3-dioxolan-2-yl substituent at the 3-position of the same aromatic system.

The structural complexity of this compound necessitates careful attention to positional numbering and functional group hierarchy according to International Union of Pure and Applied Chemistry guidelines. The benzonitrile portion serves as the principal functional group, taking precedence in the naming system over the ether linkage and the cyclic acetal functionality. The phenoxy substituent is treated as a complex substituent group that contains its own internal numbering system for the bromine and dioxolane components. This systematic approach ensures unambiguous identification of the compound's structure through its chemical name.

Alternative systematic designations include "Benzonitrile, 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]-" which represents the Chemical Abstracts Service indexing convention. This naming variant places the parent compound class first, followed by the complete substituent description. The systematic naming also acknowledges the presence of the 1,3-dioxolan-2-yl group as a protected aldehyde functionality, which is commonly employed in synthetic organic chemistry for selective reactions and purification processes.

Propriétés

IUPAC Name |

4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBDMDIHPQNASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217366-74-9 | |

| Record name | 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

- 4-(4-Bromo-3-formylphenoxy)benzonitrile (intermediate)

- Dimethoxyethane (MED)

- p-Toluenesulfonic acid (catalyst)

- Dichloromethane (solvent)

- Dissolve 30.21 g (0.10 mol) of 4-(4-bromo-3-formylphenoxy)benzonitrile and 13.94 g (0.12 mol) of MED in 300 mL of dry dichloromethane.

- Add 0.86 g (0.005 mol) of p-toluenesulfonic acid to the mixture.

- Maintain the reaction temperature at 20–25°C under stirring.

- After completion, quench the reaction with saturated sodium bicarbonate solution (150 mL).

- Separate the organic layer, wash with purified water (3×150 mL), then with brine (150 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The resulting product yields a high purity (>99.87%) with a yield of approximately 97.9%.

Cyclization to Form the Dioxolane Ring

The key step involves cyclization of the aldehyde group to form the 1,3-dioxolane ring, which can be achieved via acetalization:

- Ethylene glycol or 1,3-dioxolane precursor

- Acid catalyst (e.g., p-toluenesulfonic acid or other suitable acid)

- Dissolve the aldehyde intermediate in ethylene glycol or 1,3-dioxolane.

- Add a catalytic amount of acid.

- Reflux the mixture at 80–100°C for several hours to promote acetal formation.

- After completion, cool and extract the product.

- Purify via column chromatography or recrystallization.

Final Coupling to Obtain the Target Compound

The final step involves coupling the cyclized intermediate with a brominated phenoxybenzonitrile derivative:

- Use of a suitable solvent such as toluene or dichloromethane.

- Catalysis with p-toluenesulfonic acid or other acid catalysts.

- Mild heating at 20–25°C to facilitate nucleophilic substitution.

- Combine the cyclized intermediate with a brominated phenoxybenzonitrile derivative.

- Add the acid catalyst and stir at room temperature.

- Monitor the reaction progress via TLC.

- Upon completion, wash with water, dry, and purify the product through chromatography or recrystallization.

Yield and Purity:

This method yields the target compound with a reported yield of approximately 97.9%, and purity exceeding 99%, as confirmed by HPLC analysis.

Data Table Summarizing the Preparation

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of aldehyde intermediate | 4-(4-bromo-3-formylphenoxy)benzonitrile, MED, p-toluenesulfonic acid | 20–25°C, dichloromethane | 97.9% | High purity, optimized conditions |

| Cyclization to form dioxolane | Aldehyde intermediate, ethylene glycol or 1,3-dioxolane, acid catalyst | Reflux 80–100°C | Not specified | Achieves ring formation efficiently |

| Coupling to final compound | Cyclized intermediate, brominated phenoxybenzonitrile | Room temperature | Not specified | Final purification yields high purity |

Research Findings and Notes

- The synthesis from the patent CN113801089 emphasizes mild reaction conditions and high yields, utilizing common organic solvents and acid catalysis.

- The method's robustness is demonstrated by the high yield (97.9%) and purity (99.87%), making it suitable for scale-up.

- The cyclization step to form the 1,3-dioxolane ring is critical and typically performed under reflux with acid catalysis, ensuring regioselectivity and efficiency.

- Alternative routes may involve direct substitution reactions on pre-formed phenoxybenzonitrile derivatives, but the outlined method provides a reliable pathway with high reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenoxybenzonitrile derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile has several scientific research applications, including:

Biology: The compound’s derivatives can be used in the development of biologically active molecules for research purposes.

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile involves its ability to act as a catalyst in organic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds . These catalytic processes are essential for the synthesis of complex organic molecules in chemical manufacturing.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structural Features :

- A brominated biphenyl ether backbone with a 1,3-dioxolane ring at the meta position relative to the phenoxy linkage and a nitrile group at the para position of the second benzene ring.

Comparison with Structurally Similar Compounds

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)

- Molecular Formula: C₁₄H₈BrNO₂

- Molecular Weight : 302.13 g/mol

- Key Differences :

- Replaces the 1,3-dioxolane group with a formyl (-CHO) substituent , increasing polarity but reducing steric bulk.

- Synthesis : Prepared via nucleophilic aromatic substitution between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in DMF/toluene with K₂CO₃ .

- Applications : Intermediate in crisaborole synthesis; reacts with hydroxylamine to form amidoximes .

- Reactivity : The formyl group enables further functionalization (e.g., condensation, reduction), unlike the dioxolane-protected derivative .

| Property | This compound | 4-(4-Bromo-3-formylphenoxy)benzonitrile |

|---|---|---|

| Molecular Weight | 346.18 g/mol | 302.13 g/mol |

| Functional Group | 1,3-Dioxolane | Formyl (-CHO) |

| Polarity | Moderate (dioxolane enhances solubility) | High (due to -CHO) |

| Key Application | Pharmaceutical intermediate | Crisaborole precursor |

| Synthesis Yield | Not explicitly reported | ~99% purity under optimized conditions |

Aryne Precursor 4g (Boronate Derivative)

- Structure : Contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl and trimethylsilyl groups.

- Synthesis: Generated via aryne trapping with 3-cyanophenol, yielding 62% as a colorless oil .

- Key Differences :

Liquid Crystal Trimers (e.g., 2,3,4-tris[n-((4-cyanophenyldiazenyl)phenoxy)alkyloxy]benzonitrile)

Simpler Benzonitrile Derivatives

- Examples: Benzonitrile (C₆H₅CN): A solvent and precursor lacking halogen or ether groups . 4-Cyanophenol: Used in aryne trapping; lacks bromine and dioxolane .

- Key Differences :

- Bromine and dioxolane in the target compound enhance electrophilicity and steric protection , critical for selective reactions in drug synthesis .

Activité Biologique

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₆H₁₂BrNO₃

- Molecular Weight : 346.18 g/mol

- Purity : 95%

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the structure of the compound suggests potential interactions with cellular pathways involved in cancer progression. The following table summarizes findings related to its anticancer activity:

| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 12.3 | Inhibition of cell cycle |

| Study C | A549 (lung cancer) | 8.7 | ROS generation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various pathogens was evaluated using standard disc diffusion methods. The results are presented in the following table:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

Case Studies

- Case Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of the compound on MCF-7 cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanistic Insights

The mechanism of action for the anticancer effects appears to involve:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M phase.

For antimicrobial activity:

- The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.